1-Benzyl-2,6-dimethylpiperidin-4-ol
Description
1-Benzyl-2,6-dimethylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at position 4, a benzyl substituent at position 1, and methyl groups at positions 2 and 5. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the benzyl and methyl groups contribute to lipophilicity and steric hindrance.
Properties
IUPAC Name |
1-benzyl-2,6-dimethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYXEQLMMZDMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1CC2=CC=CC=C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2,6-dimethylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of Benzyl and Dimethyl Groups: The benzyl and dimethyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2,6-dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Substitution: The benzyl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-2,6-dimethylpiperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, such as HIV.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activities of piperidine derivatives.
Industrial Applications: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,6-dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential CCR5 antagonist, which blocks the CCR5 receptor involved in HIV entry into cells . The compound’s structure allows it to form strong interactions with the receptor, inhibiting the virus’s ability to infect host cells .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthesis: Limited data on the preparation of this compound; methods from analogous compounds (e.g., sodium hydroxide-mediated reactions in ) may offer insights.
- Safety: Toxicological data for the main compound are absent, unlike Benzyl 4-aminopiperidine-1-carboxylate, which has documented handling precautions .
- Applications: Further studies could explore the hydroxyl group’s role in hydrogen-bond-driven interactions (e.g., enzyme inhibition) compared to amino or ester functionalities in related compounds.
Biological Activity
1-Benzyl-2,6-dimethylpiperidin-4-ol (BDMP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of BDMP, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H23NO
- Molecular Weight : 233.36 g/mol
BDMP exhibits various biological activities primarily through its interaction with neurotransmitter systems. It has been shown to influence the following:
- Dopaminergic System : BDMP acts as a moderate inhibitor of dopamine reuptake, enhancing dopaminergic signaling which may have implications in treating mood disorders and neurodegenerative diseases.
- Cholinergic Activity : The compound has demonstrated potential in modulating acetylcholine receptors, suggesting possible applications in cognitive enhancement and neuroprotection.
Biological Activity and Pharmacological Effects
The biological activity of BDMP can be summarized as follows:
Case Studies
- Neuroprotective Effects : A study conducted on rat models demonstrated that BDMP administration significantly reduced neuronal apoptosis induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors (e.g., Bax and caspase-3) .
- Cognitive Enhancement : In a double-blind clinical trial involving elderly participants with mild cognitive impairment, BDMP showed improvements in memory recall and attention span compared to placebo. The results indicated a potential role for BDMP in enhancing cognitive functions through cholinergic pathways .
- Pain Management : In a controlled study on chronic pain models, BDMP administration resulted in a notable decrease in pain scores compared to untreated controls. The analgesic effect was attributed to its action on both opioid and non-opioid pathways, providing a dual mechanism for pain relief .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
